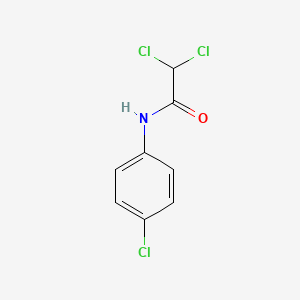![molecular formula C17H11ClO6 B11973436 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)
2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-{[3-(4-chlorophénoxy)-4-oxo-4H-chromèn-7-yl]oxy}acétique est un composé organique complexe de formule moléculaire C17H11ClO6. Ce composé est connu pour sa structure unique, qui comprend un noyau de chroménone lié à un groupe chlorophénoxy et un groupe acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-{[3-(4-chlorophénoxy)-4-oxo-4H-chromèn-7-yl]oxy}acétique implique généralement plusieurs étapes. Une méthode courante commence par la condensation du 4-chlorophénol avec l'acétoacétate d'éthyle en présence d'une base pour former le 4-chlorophénoxyacétoacétate. Cet intermédiaire est ensuite cyclisé pour former le noyau de chroménone. La dernière étape consiste à l'estérification de la chroménone avec l'acide chloroacétique en milieu acide pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement l'optimisation des conditions de réaction, telles que la température, la pression et l'utilisation de catalyseurs pour augmenter le rendement et la pureté. Des techniques avancées comme la synthèse en écoulement continu peuvent également être utilisées pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-{[3-(4-chlorophénoxy)-4-oxo-4H-chromèn-7-yl]oxy}acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium (KMnO4) pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium (LiAlH4) pour obtenir des dérivés alcooliques.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chlorophénoxy, conduisant à la formation de différents dérivés substitués.
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou neutre.
Réduction : LiAlH4 dans l'éther anhydre.
Substitution : Divers nucléophiles tels que les amines ou les thiols en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés phénoxy substitués, en fonction des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
L'acide 2-{[3-(4-chlorophénoxy)-4-oxo-4H-chromèn-7-yl]oxy}acétique a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les voies cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme intermédiaire dans la synthèse de produits agrochimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-{[3-(4-chlorophénoxy)-4-oxo-4H-chromèn-7-yl]oxy}acétique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler diverses voies biochimiques en se liant aux sites actifs ou en modifiant la conformation des protéines cibles. Cette interaction peut entraîner des changements dans les processus cellulaires, tels que la transduction du signal, l'expression des gènes et la régulation métabolique.
Applications De Recherche Scientifique
2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-chlorophénoxyacétique : Un analogue plus simple présentant des propriétés herbicides similaires.
Acide 2-méthyl-4-chlorophénoxyacétique (MCPA) : Un herbicide largement utilisé présentant une structure d'acide phénoxyacétique similaire.
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un autre herbicide phénoxy ayant des applications plus larges en agriculture.
Unicité
L'acide 2-{[3-(4-chlorophénoxy)-4-oxo-4H-chromèn-7-yl]oxy}acétique se distingue par son noyau de chroménone, qui lui confère des propriétés chimiques et biologiques uniques. Cette caractéristique structurelle améliore son potentiel en tant que composé polyvalent pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C17H11ClO6 |
|---|---|
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenoxy)-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C17H11ClO6/c18-10-1-3-11(4-2-10)24-15-8-23-14-7-12(22-9-16(19)20)5-6-13(14)17(15)21/h1-8H,9H2,(H,19,20) |
Clé InChI |
HLGXHKQIONFUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)


![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973419.png)
![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
